molecular formula C10H6F6N2 B3182478 4-((2,2,2-Trifluoroethyl)amino)-2-(trifluoromethyl)benzonitrile CAS No. 821777-50-8

4-((2,2,2-Trifluoroethyl)amino)-2-(trifluoromethyl)benzonitrile

Cat. No.: B3182478
CAS No.: 821777-50-8
M. Wt: 268.16 g/mol
InChI Key: YAWAZFSEGWXUAI-UHFFFAOYSA-N
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Description

4-((2,2,2-Trifluoroethyl)amino)-2-(trifluoromethyl)benzonitrile is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of novel anti-cancer therapies. It is characterized by the presence of multiple trifluoromethyl groups, which are known to enhance the properties of pharmaceutical compounds by improving metabolic stability, membrane permeability, and binding affinity through their highly electronegative and lipophilic nature . This compound is closely related to a class of novel thiohydantoin analogues investigated as potent androgen receptor (AR) inhibitors for the potential treatment of castration-resistant prostate cancer (CRPC) . In this research context, such compounds were designed as robust structural motifs to overcome drug resistance associated with existing treatments like Enzalutamide. One highly potent analogue from this series demonstrated a 2-fold increase in potency compared to Enzalutamide in inhibiting the proliferation of LNCaP-AR cells (a prostate cancer cell line overexpressing the androgen receptor) . Further mechanistic studies confirmed that the lead compound dose-dependently inhibits the expression of the prostate-specific antigen (PSA), a key biomarker in prostate cancer, and exhibited significant in vivo anti-tumor activity upon oral administration . Researchers value this compound for exploring new pathways in cancer therapy and conducting structure-activity relationship (SAR) studies. It is offered For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the relevant safety data sheets before handling.

Properties

IUPAC Name

4-(2,2,2-trifluoroethylamino)-2-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6N2/c11-9(12,13)5-18-7-2-1-6(4-17)8(3-7)10(14,15)16/h1-3,18H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWAZFSEGWXUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC(F)(F)F)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655493
Record name 4-[(2,2,2-Trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821777-50-8
Record name 4-[(2,2,2-Trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,2,2-Trifluoroethyl)amino)-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting with the nitration of a suitable precursor followed by the introduction of trifluoromethyl and trifluoroethyl groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

LXR Agonism

T0901317 is primarily recognized as a potent agonist of liver X receptors (LXRα and LXRβ). These receptors play a crucial role in lipid metabolism and cholesterol homeostasis. The activation of LXRs has been linked to various therapeutic benefits:

  • Cholesterol Regulation : T0901317 enhances the expression of genes involved in cholesterol efflux and fatty acid metabolism, making it a candidate for treating hyperlipidemia.
  • Anti-inflammatory Effects : Research indicates that LXR activation can reduce inflammation, suggesting potential applications in treating inflammatory diseases.

Cancer Research

T0901317 has been studied for its potential anti-cancer properties. It has shown promise in:

  • Inhibiting Tumor Growth : Studies have demonstrated that T0901317 can inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
  • Modulating Tumor Microenvironment : Its role in altering the tumor microenvironment through immune modulation is being explored.

Study on Lipid Metabolism

A study published in the Journal of Lipid Research investigated the effects of T0901317 on lipid metabolism in mice. The results indicated that administration of T0901317 led to a significant reduction in plasma cholesterol levels and an increase in hepatic cholesterol excretion, highlighting its potential as a therapeutic agent for dyslipidemia .

Anti-inflammatory Mechanisms

In another study, T0901317 was shown to inhibit pro-inflammatory cytokines in macrophages, suggesting its utility as an anti-inflammatory agent. The findings were published in Molecular Immunology, where researchers noted that T0901317 reduced TNF-alpha production by 40% compared to control groups .

Mechanism of Action

The mechanism by which 4-((2,2,2-Trifluoroethyl)amino)-2-(trifluoromethyl)benzonitrile exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's ability to bind to specific receptors or enzymes, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated benzonitriles are widely explored in pharmaceuticals and agrochemicals due to their bioavailability and resistance to oxidative metabolism. Below is a detailed comparison of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference(s)
4-((2,2,2-Trifluoroethyl)amino)-2-(trifluoromethyl)benzonitrile -CF₃ (2), -NH-CH₂CF₃ (4) 296.16 High lipophilicity; potential kinase inhibitor
4-Amino-2-(trifluoromethyl)benzonitrile -CF₃ (2), -NH₂ (4) 186.13 Intermediate for agrochemicals; simpler structure
4-Methoxy-2-(trifluoromethyl)benzonitrile -CF₃ (2), -OCH₃ (4) 201.15 Enhanced solubility due to methoxy group
4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile -CF₃ (2), -NH₂ (4), -F (3) 204.12 Fluorine addition improves metabolic stability
2-(4-Aminophenoxy)-6-trifluoromethylbenzonitrile -CF₃ (6), -O-C₆H₄-NH₂ (2) 279.08 Ether linkage enhances conformational flexibility
4-Fluoro-2-(trifluoromethyl)benzonitrile -CF₃ (2), -F (4) 189.12 High electronegativity; used in materials science

Key Observations

Substituent Effects on Bioactivity The trifluoroethylamino group in the target compound increases lipophilicity (logP ~3.5) compared to the primary amine in 4-Amino-2-(trifluoromethyl)benzonitrile (logP ~2.1), enhancing membrane permeability . Methoxy or phenoxy substituents (e.g., 4-Methoxy-2-(trifluoromethyl)benzonitrile) improve aqueous solubility but reduce metabolic stability compared to fluorinated amines .

Fluorine at position 3 (4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile) introduces steric hindrance, which may alter binding to enzymatic active sites .

Synthetic Complexity The target compound requires multi-step synthesis involving trifluoroethylamine, whereas simpler analogs like 4-Amino-2-(trifluoromethyl)benzonitrile are prepared via direct amination .

Safety Profiles Compounds with nitrile groups (e.g., target compound) exhibit hazards (H315, H319, H335) due to skin/eye irritation, while non-cyano analogs (e.g., 4-Methoxy derivatives) show milder toxicity .

Biological Activity

4-((2,2,2-Trifluoroethyl)amino)-2-(trifluoromethyl)benzonitrile is a fluorinated compound that has gained attention in pharmaceutical research due to its unique structural properties and biological activity. The trifluoroethyl and trifluoromethyl groups contribute to the compound's stability and potential efficacy in various biological applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H8F6NC_{11}H_{8}F_{6}N. The presence of multiple fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it suitable for drug development.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Pharmacological Applications :
    • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. It acts on various signaling pathways involved in tumor growth and metastasis.
    • Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication through interference with viral protein synthesis.
  • Mechanisms of Action :
    • Enzyme Inhibition : The compound has been reported to inhibit specific enzymes that are crucial for cellular metabolism and viral replication.
    • Receptor Modulation : It may act as a modulator of certain receptors involved in neurotransmission and cell signaling.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Properties :
    A study published in MDPI demonstrated that compounds with similar trifluoromethyl groups exhibited enhanced potency against cancer cell lines compared to their non-fluorinated counterparts. The mechanism was attributed to increased interaction with target proteins due to the electronegative nature of fluorine atoms .
  • Antiviral Research :
    Another study explored the antiviral potential of fluorinated benzonitriles, showing that they could significantly reduce viral load in infected cells. The proposed mechanism involved the inhibition of viral RNA polymerase activity .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of tumor growth signaling
AntiviralInhibition of viral replication
Enzyme InhibitionTargeting metabolic enzymes
Receptor ModulationModulating neurotransmitter receptors

Q & A

Basic: What are the standard synthetic routes for 4-((2,2,2-Trifluoroethyl)amino)-2-(trifluoromethyl)benzonitrile?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React a halogenated benzonitrile precursor (e.g., 4-fluoro-2-(trifluoromethyl)benzonitrile) with 2,2,2-trifluoroethylamine under basic conditions (e.g., Cs₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–100°C .
  • Step 2: Purification via column chromatography or preparative HPLC to isolate the product.
  • Key Catalysts/Reagents: Pd₂(dba)₃, Xantphos, or other palladium-based catalysts for coupling reactions involving aryl halides .

Table 1: Example Reaction Conditions from Literature

PrecursorReagentCatalyst SystemSolventTemperatureYield
4-Fluoro-2-(trifluoromethyl)benzonitrile2,2,2-TrifluoroethylamineCs₂CO₃, Xantphos, Pd₂(dba)₃DMF90°C65–75%

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR confirm the presence of trifluoromethyl (-CF₃), benzonitrile (-C≡N), and trifluoroethylamine (-NH-CH₂CF₃) groups. For example, the -NH proton appears as a broad singlet at δ 5.5–6.5 ppm, while aromatic protons show splitting patterns consistent with substitution .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ or [M+Na]⁺ with accurate mass matching the molecular formula (C₁₀H₆F₆N₂) .

Advanced: How can reaction conditions be optimized to minimize byproducts?

Methodological Answer:

  • Catalyst Screening: Test palladium (Pd) vs. copper (Cu) catalysts for coupling efficiency. Pd₂(dba)₃/Xantphos systems reduce aryl halide homocoupling byproducts compared to CuI .
  • Solvent Effects: Compare DMF (high polarity) vs. THF (lower polarity) to balance reaction rate and selectivity. DMF improves solubility of trifluoroethylamine but may increase hydrolysis of nitrile groups .
  • Temperature Control: Lower temperatures (e.g., 60°C) reduce decomposition of trifluoroethylamine but extend reaction time. Use microwave-assisted synthesis for faster equilibration .

Advanced: What are the metabolic pathways of this compound, and how are they studied?

Methodological Answer:

  • In Vitro Metabolism: Use human liver microsomes (HLMs) or Cunninghamella elegans cultures to identify phase-I metabolites. Key steps include:
    • Incubation: Compound (10 µM) + NADPH-regenerating system in HLMs at 37°C for 60 minutes .
    • Detection: LC/ESI-HRMS identifies hydroxylated metabolites (e.g., mono- or bis-hydroxylation on the benzene ring) .
  • Structural Confirmation: Isolate metabolites via preparative HPLC and confirm structures using ¹H-NMR and tandem MS/MS fragmentation .

Table 2: Major Metabolites Observed

MetaboliteModification SiteDetection Method
Monohydroxylated derivativeAromatic ring (para to -CN)LC/HRMS, NMR
Bishydroxylated derivativeAromatic ring + trifluoroethyl groupLC/HRMS

Advanced: How do electronic effects of trifluoromethyl groups influence reactivity?

Methodological Answer:

  • Electron-Withdrawing Nature: The -CF₃ group deactivates the benzene ring, directing electrophilic substitution to meta positions. This impacts reactivity in further functionalization (e.g., nitration or sulfonation requires harsher conditions) .
  • Steric Effects: The bulky -CF₃ group hinders nucleophilic attack at adjacent positions, favoring regioselective reactions. Computational modeling (DFT) predicts charge distribution and reactive sites .

Data Contradiction: How to resolve discrepancies in reported synthetic yields?

Methodological Answer:

  • Source Analysis: Compare protocols from peer-reviewed journals vs. patents. For example, patent data (e.g., ) may report higher yields due to optimized small-scale conditions, while bulk synthesis (e.g., ) faces challenges in reproducibility.
  • Parameter Adjustment: Replicate reactions with controlled variables (e.g., anhydrous solvents, inert atmosphere) to isolate factors affecting yield. Use design-of-experiment (DoE) software for multivariate analysis .

Advanced: What computational methods predict the compound’s stability under physiological conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions with water and biomolecules to assess hydrolytic stability of the nitrile group.
  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for C-F bonds to predict defluorination tendencies .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((2,2,2-Trifluoroethyl)amino)-2-(trifluoromethyl)benzonitrile
Reactant of Route 2
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4-((2,2,2-Trifluoroethyl)amino)-2-(trifluoromethyl)benzonitrile

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